1,3-Dimethoxy-10-methyl-9(10H)-acridinone
Overview
Description
1,3-Dimethoxy-10-methyl-9(10H)-acridinone is an organic compound belonging to the acridone family. Acridones are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound is characterized by its acridone core structure, which is modified by the presence of methoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-10-methyl-9(10H)-acridinone can be synthesized through various methods. One common approach involves the condensation of 1,3-dimethoxybenzene with 2-chloro-10-methylacridone in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-10-methyl-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted acridones.
Scientific Research Applications
1,3-Dimethoxy-10-methyl-9(10H)-acridinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its stable structure and color properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-10-methyl-9(10H)-acridinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, it can inhibit certain enzymes, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethoxy-9(10H)-acridinone
- 10-Methyl-9(10H)-acridinone
- 1,3-Dimethoxy-10-methylacridine
Uniqueness
1,3-Dimethoxy-10-methyl-9(10H)-acridinone is unique due to the presence of both methoxy and methyl groups, which enhance its biological activity and stability. Compared to similar compounds, it exhibits a broader range of activities and higher potency in certain applications.
Properties
IUPAC Name |
1,3-dimethoxy-10-methylacridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17-12-7-5-4-6-11(12)16(18)15-13(17)8-10(19-2)9-14(15)20-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNQYTLUXXDDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926926 | |
Record name | 1,3-Dimethoxy-10-methylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13082-10-5 | |
Record name | 1,3-Dimethoxy-10-methyl-9(10H)-acridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13082-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9(10H)-Acridinone, 1,3-dimethoxy-10-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013082105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethoxy-10-methylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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